Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate
Description
Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-93-3) is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol . Key physical properties include a density of 1.359 g/cm³, a boiling point of 320.5°C, and a flash point of 147.6°C .
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of antimicrobial , antibacterial , and antiproliferative agents.
Properties
IUPAC Name |
ethyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZEGVHUYSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603879 | |
| Record name | Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-93-3 | |
| Record name | Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure for Synthesis via Cyclization (Adapted from Literature)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 5-chloro-2-aminophenol (1 equiv), ethyl chloroformate (1.2 equiv), base (e.g., triethylamine) | Reaction in anhydrous solvent (e.g., dichloromethane) at 0–25 °C for 2–4 hours | Intermediate carbamate formation |
| 2 | Cyclization induced by heating or addition of dehydrating agent (e.g., POCl3 or P2O5) | Ring closure to form benzo[d]oxazole core with ethyl ester | 75–90% |
| 3 | Purification by column chromatography (silica gel, EtOAc/hexane) or recrystallization | Isolation of pure Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate | - |
This method is supported by analogous procedures for 2-carbonylbenzoxazole derivatives where O-aminophenol derivatives react with electrophilic carbonyl reagents under basic conditions and elevated temperatures (typically 120–130 °C) to afford the desired heterocycles in good yields.
Alternative Synthesis via Direct Esterification and Cyclization
Another approach involves:
- Starting from 5-chlorobenzo[d]oxazole-2-carboxylic acid.
- Esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.
- This method is useful when the acid precursor is readily available or can be synthesized via oxidation or hydrolysis routes.
Synthesis of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate as a Precursor
The sodium salt of 5-chlorobenzo[d]oxazole-2-carboxylate can be prepared by alkaline hydrolysis (saponification) of mthis compound using sodium hydroxide in aqueous methanol at 60–80 °C for 4–6 hours. This intermediate is valuable for further esterification or derivatization steps.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–130 °C (step-dependent) | Higher temperatures promote cyclization but may cause side reactions |
| Solvent | Dichloromethane, acetonitrile, ethyl acetate | Choice affects solubility and reaction rate |
| Base | Triethylamine, sodium carbonate | Neutralizes acid byproducts, facilitates nucleophilic attack |
| Reaction Time | 2–16 hours | Longer times improve conversion but risk decomposition |
| Purification | Silica gel chromatography, recrystallization | Critical for isolating high-purity product |
Optimization of these parameters is crucial for maximizing yield and purity. For example, using acetonitrile as solvent with sodium carbonate and elemental sulfur (S8) catalysis at 120–130 °C has been reported for related 2-carbonylbenzoxazole syntheses with yields exceeding 85%.
Analytical Data and Purification
Purification typically involves flash column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethyl acetate or ethanol to achieve purity >95%. Reaction progress and product purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Key spectral features confirming the structure include:
- ^1H NMR: Characteristic oxazole proton singlet (~8.2 ppm), aromatic protons, and ethyl ester signals (triplet and quartet).
- ^13C NMR: Signals for oxazole carbons, ester carbonyl (~165 ppm), and aromatic carbons.
- Mass spectrometry: Molecular ion peak consistent with the molecular weight (~306 g/mol for the this compound).
- Infrared (IR) spectroscopy: Ester carbonyl stretch (~1730 cm^-1) and oxazole ring vibrations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 5-chloro-2-aminophenol | 5-chloro-2-aminophenol | Ethyl chloroformate, base | 0–130 °C, 4–16 h | 75–90 | Common, scalable |
| Esterification of acid precursor | 5-chlorobenzo[d]oxazole-2-carboxylic acid | Ethanol, acid catalyst | Reflux, several hours | 70–85 | Requires acid precursor |
| Hydrolysis and salt formation | Mthis compound | NaOH, aqueous MeOH | 60–80 °C, 4–6 h | >80 | Intermediate step for derivatization |
Research Findings and Practical Considerations
- The presence of the 5-chloro substituent influences the electronic properties of the benzooxazole ring, which can affect cyclization efficiency and product stability.
- Using elemental sulfur (S8) as a catalyst in related oxazole syntheses has been shown to improve yields and reaction rates, suggesting potential applicability for this compound's synthesis.
- Reaction monitoring by TLC and HPLC ensures timely identification of completion and minimizes byproduct formation.
- Purification steps are essential to remove residual reagents and side products, especially for applications requiring high purity such as pharmaceutical intermediates or materials science.
This detailed review of preparation methods for this compound integrates diverse research data and practical synthetic protocols, providing a comprehensive resource for researchers and chemists engaged in heterocyclic compound synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 5-Chloro Position
The chlorine atom undergoes substitution with nucleophiles under controlled conditions. This reactivity is critical for introducing diverse functional groups into the oxazole ring.
Reagents and Conditions
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Amines : Reaction with primary or secondary amines (e.g., morpholine) in the presence of HATU and DIPEA in DMF yields aminated derivatives .
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Alkoxides : Sodium methoxide in methanol facilitates substitution with methoxy groups.
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Azides : Sodium azide in polar solvents produces azido derivatives, which are precursors for click chemistry .
Example Reaction
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| Morpholine | Ethyl 5-(morpholin-4-yl)benzo[d]oxazole-2-carboxylate | HATU, DIPEA, DMF, 0°C to RT |
Ester Hydrolysis
The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further derivatization.
Reagents and Conditions
-
Basic Hydrolysis : NaOH in aqueous ethanol (80–100°C) yields 5-chlorobenzo[d]oxazole-2-carboxylic acid .
-
Acidic Hydrolysis : HCl in dioxane/water (reflux) provides the acid, though with lower efficiency.
Kinetic Data
| Condition | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 1M NaOH, EtOH/H₂O | 6 | 85 | |
| 2M HCl, dioxane | 12 | 65 |
Oxidation
-
The oxazole ring is resistant to oxidation, but the ethyl ester can be oxidized to a ketone using strong oxidants like KMnO₄ under acidic conditions.
-
Selective oxidation of the benzylic position (if present) is achievable with CrO₃/H₂SO₄ .
Reduction
-
The ester group is reduced to a primary alcohol using LiAlH₄ in THF.
-
Catalytic hydrogenation (H₂/Pd-C) may saturate the oxazole ring, though this is less common .
Ring-Opening and Rearrangement
Under harsh conditions, the oxazole ring can undergo cleavage or rearrangement:
-
Acidic Conditions : Prolonged exposure to HCl (6M) at 120°C cleaves the ring, yielding 2-amino-4-chlorophenol and ethyl glyoxylate .
-
Thermal Rearrangement : Heating above 200°C induces ring expansion to form quinazoline derivatives .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:
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Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to produce biaryl derivatives .
-
Buchwald-Hartwig Amination : With aryl amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for arylaminated products .
Example Coupling Data
| Reaction Type | Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 78 | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | 72 |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate is explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .
Materials Science
In materials science, this compound is utilized in:
- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties.
- Coatings and Films : The compound's chemical structure allows it to be incorporated into coatings that require specific thermal or mechanical properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
In another study focused on anticancer properties, researchers assessed the effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Mechanism of Action
The mechanism of action of ethyl 5-chlorobenzo[d]oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzo[d]oxazole Core
5-Substituted Benzo[d]oxazole Derivatives
- 5-Methyl Substitution : Derivatives like ethyl 5-methylbenzo[d]oxazole-2-carboxylate exhibit higher biological activity (IC₅₀: 10.50–74.30 μM) compared to the 5-chloro analog (IC₅₀: 26.31–102.10 μM) . The electron-donating methyl group likely enhances target binding, whereas the electron-withdrawing chlorine may reduce potency.
- Unsubstituted Benzo[d]oxazole : Unsubstituted derivatives (e.g., ethyl benzo[d]oxazole-2-carboxylate) show intermediate activity (IC₅₀: 25.47–53.01 μM), suggesting that substituents at the 5-position modulate electronic properties and steric effects .
2-Position Modifications
Comparison with Heterocyclic Analogs
Benzo[d]thiazole Derivatives
- Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate replaces the oxazole oxygen with sulfur, increasing polarizability and altering electronic properties. Thiazole derivatives often show enhanced binding to sulfur-interacting enzyme pockets .
- Example: Ethyl 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetate exhibits antiproliferative activity in cancer cells, highlighting the pharmacological relevance of thiazole cores .
Tetrazole and Thiazolidinone Hybrids
Physical Properties
Antimicrobial and Antiproliferative Activity
Role in Drug Design
- The ethyl ester’s lipophilicity makes it a preferred prodrug candidate, whereas the sodium salt is optimal for in vitro screening .
Biological Activity
Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[d]oxazole ring fused with an ethyl ester group and a chlorine atom at the 5-position. Its molecular formula is with a molecular weight of approximately 211.63 g/mol. The unique structural components enhance its reactivity and biological activity, making it a candidate for various therapeutic applications.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Anticancer Properties : Shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Neuroprotective Effects : Demonstrated protective effects on neuronal cells against beta-amyloid-induced toxicity, which is relevant for Alzheimer's disease treatment .
The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:
- Enzyme Modulation : The compound can interact with various enzymes and receptors, modulating their activity to influence biochemical pathways.
- Cell Signaling Pathways : It has been shown to affect signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in cell survival and apoptosis regulation .
- Inhibition of Key Proteins : In studies involving neuroprotection, it inhibited the expression of proteins associated with apoptosis, such as Bax and Bcl-2, while promoting cell survival pathways .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease Models
A study focused on the neuroprotective effects of this compound on PC12 cells exposed to beta-amyloid (Aβ) peptides. The compound was found to significantly increase cell viability at concentrations as low as 1.25 μg/mL while reducing markers of apoptosis (NF-κB activation and Bax expression). These findings suggest its potential as a therapeutic agent in Alzheimer's disease management.
Comparison with Similar Compounds
This compound can be compared with other oxazole derivatives to highlight its unique properties:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Mthis compound | 0.81 | Methyl group instead of ethyl |
| Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate | 0.74 | Different substitution pattern |
| Methyl benzo[d]oxazole-2-carboxylate | 0.79 | Lacks halogen substitution |
These comparisons underscore the distinct structural features that may influence the compound's reactivity and biological properties compared to closely related compounds.
Q & A
Q. What are the established synthetic routes for ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via:
- Coupling reactions : Diazepane intermediates react with aryl bromides in acetonitrile with K₂CO₃ as a base, followed by extraction and drying .
- Multi-step synthesis : Starting from aniline derivatives, involving halogenation and cyclization steps. For example, iodine-mediated cyclization in DMSO at 130°C yields oxazole esters, with subsequent hydrolysis and amide coupling .
- One-pot reactions : Combining 5-chlorobenzo[d]oxazole-2-thiol with ethyl 4-chloro-3-oxobutanoate and other reagents under inert atmospheres at 60°C .
Key factors : Temperature control (e.g., 130°C for cyclization), solvent choice (MeCN vs. DMSO), and base selection (K₂CO₃ for deprotonation) critically affect yield. Lower yields (e.g., 18% in iodine-mediated cyclization) may require optimization of stoichiometry or purification methods .
Q. How should researchers purify this compound, and what analytical techniques validate purity?
- Purification : Use column chromatography with ethyl acetate/hexane gradients (e.g., 10–15% EtOAc in hexane) . For crude intermediates, direct extraction with EtOAC and drying over Na₂SO₄ is common .
- Validation :
Q. What spectroscopic and computational methods characterize this compound’s reactivity?
- FTIR : Peaks at 1666 cm (C=O stretch) and 1164 cm (C-O ester) confirm functional groups .
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition at >147.6°C, as inferred from flash point data) .
- DFT calculations : Model electronic effects of the chloro substituent on aromatic electrophilic substitution reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in halogenation or cross-coupling steps?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as aryl halides are common intermediates .
- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) vs. MeCN for iodine-mediated cyclization. DMSO enhances electrophilicity but may require post-reaction quenching with Na₂S₂O₃ .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h at 130°C vs. 24 h at 23°C for coupling reactions) .
Q. How to address low solubility in NMR analysis or crystallization attempts?
- Solvent selection : Use deuterated DMSO for NMR, as solubility in CDCl₃ may be limited (<2 mM) .
- Co-crystallization : Add solubility-enhancing agents (e.g., crown ethers) or perform vapor diffusion with hexane/EtOAc mixtures .
- High-resolution MS : Employ HRMS-ESI when NMR is impractical, ensuring accurate mass validation (e.g., 351.1016 [M+H]⁺) .
Q. How to resolve contradictions in reaction outcomes between synthetic methods?
- Mechanistic studies :
- Statistical design : Apply DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent, catalyst loading) in one-pot syntheses .
Q. What strategies mitigate hazards during large-scale synthesis?
Q. How does the chloro substituent influence bioactivity or further derivatization?
- SAR studies : Replace Cl with F or Br to assess electronic effects on antimicrobial activity (see pyranopyrazole derivatives in ).
- Derivatization pathways :
- Hydrolyze the ester to a carboxylic acid for amide coupling (e.g., with sulfonamide amines) .
- Perform nucleophilic aromatic substitution on the benzo[d]oxazole core using Pd-catalyzed C-H activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
